CH 275

概要

説明

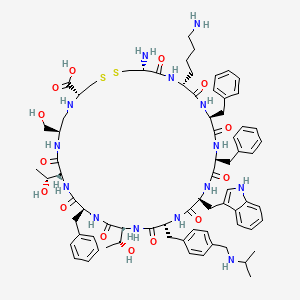

CH 275は、いくつかの他のホルモンの放出を抑制するホルモンであるソマトスタチンと類似のペプチドです。それは、高い親和性(K_i = 52 nM)でソマトスタチン受容体1(sst1)に優先的に結合します。 This compoundは強力で選択的なsst1アゴニスト(IC_50 = 30.9 nM)として作用し、アルツハイマー病の研究における潜在的な用途が研究されています .

科学的研究の応用

CH 275 has several scientific research applications, including:

Chemistry: Used as a tool to study peptide-receptor interactions and the structure-activity relationship of somatostatin analogs.

Biology: Investigated for its role in modulating hormone release and neuronal signaling.

Medicine: Explored for its potential therapeutic effects in Alzheimer’s disease by reducing amyloid-beta plaque load in the brain.

Industry: Utilized in the development of diagnostic assays and therapeutic agents targeting somatostatin receptors.

作用機序

CH 275は、高い親和性でソマトスタチン受容体1(sst1)に結合することで作用を発揮します。この結合は受容体を活性化し、アデニル酸シクラーゼの阻害と環状アデノシン一リン酸(cAMP)レベルの低下につながります。下流の影響には、ホルモンの放出とニューロンシグナル伝達経路の調節が含まれます。 アルツハイマー病の研究では、this compoundは、アミロイドベータペプチドを分解し、脳内のプラーク形成を減少させるネプリリシン活性を高めることが示されています .

類似の化合物との比較

類似の化合物

オクトレオチド: より広い受容体親和性プロファイルを持つ別のソマトスタチンアナログ。

ランレオチド: アクロメガリー治療に使用される長効性ソマトスタチンアナログ。

パシレオチド: 複数のソマトスタチン受容体サブタイプに高い親和性を持つソマトスタチンアナログ。

This compoundの独自性

This compoundは、ソマトスタチン受容体1(sst1)に対する高い選択性によりユニークであり、この受容体サブタイプの特定の機能を研究するための貴重なツールになります。 その強力なアゴニスト活性とアルツハイマー病モデルにおけるネプリリシン活性を調節する能力は、他のソマトスタチンアナログとのさらなる差別化を図っています .

生化学分析

Biochemical Properties

CH 275 plays a crucial role in biochemical reactions by acting as a potent and selective agonist for somatostatin receptor 1 (sst1). It binds to sst1 with a Ki of 52 nM, demonstrating high affinity and specificity . This interaction is essential for modulating various physiological processes, including neurotransmission, hormone secretion, and cell proliferation. This compound also displays IC50 values of 30.9 nM for sst1, 345 nM for sst3, and greater than 1 μM for sst2, sst4, and sst5, indicating its selectivity for sst1 . The compound’s ability to activate neprilysin activity further highlights its biochemical significance .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to activate neprilysin activity in primary neuron-based cell culture systems, which include hippocampal, cortical, and striatal neurons . This activation is crucial for the degradation of amyloid-beta peptides, suggesting a potential therapeutic role in neurodegenerative diseases such as Alzheimer’s disease . Additionally, this compound’s interaction with somatostatin receptors can regulate hormone secretion and inhibit cell proliferation, further emphasizing its impact on cellular processes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with somatostatin receptor 1 (sst1). By acting as a selective agonist, this compound activates sst1, leading to downstream signaling events that modulate various physiological processes . This activation can result in the inhibition of adenylate cyclase, reduction of cyclic AMP levels, and subsequent regulation of ion channels and protein kinases. Furthermore, this compound’s ability to activate neprilysin activity suggests a mechanism involving the degradation of amyloid-beta peptides, which is critical for mitigating neurodegenerative processes . The compound’s selective binding and activation of sst1 highlight its potential as a therapeutic agent for conditions involving somatostatin receptor dysregulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. This compound is recommended to be stored at -20°C, protected from light, and kept dry and sealed to maintain its stability . In vitro studies have shown that this compound can robustly increase the expression of neprilysin in the hippocampus over extended periods, leading to a clear reduction in amyloid-beta plaque load without causing toxic side effects . These findings suggest that this compound’s effects are sustained over time, making it a valuable tool for long-term studies in neurodegenerative research .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that this compound, when administered via osmotic pump at a concentration of 56 μM for two weeks, decreases the level of neprilysin/SRIF in App knock-in mice . Additionally, direct injection of this compound into the Lacunosum molecular layer of 2-month-old AppNL-G-F mice for four months resulted in a robust increase in neprilysin expression in the hippocampus, accompanied by a clear reduction in amyloid-beta plaque load . These findings indicate that this compound’s effects are dose-dependent and can significantly impact neurodegenerative processes at appropriate concentrations .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s activation of neprilysin activity suggests its role in the degradation of amyloid-beta peptides, a critical process in neurodegenerative disease management . Additionally, this compound’s interaction with somatostatin receptors can influence metabolic flux and metabolite levels, further highlighting its significance in biochemical pathways . The compound’s involvement in these pathways underscores its potential as a therapeutic agent for conditions involving metabolic dysregulation .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. The compound’s selective binding to somatostatin receptor 1 (sst1) facilitates its localization to specific cellular compartments where sst1 is expressed . This targeted distribution is crucial for this compound’s efficacy in modulating physiological processes and exerting its therapeutic effects. Additionally, this compound’s ability to activate neprilysin activity in the hippocampus suggests its accumulation in regions affected by neurodegenerative processes . These findings highlight the importance of this compound’s transport and distribution in achieving its desired effects .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound’s selective binding to somatostatin receptor 1 (sst1) directs it to specific cellular compartments where sst1 is expressed . This localization is critical for this compound’s ability to modulate cell signaling pathways and exert its therapeutic effects. Additionally, this compound’s activation of neprilysin activity in the hippocampus suggests its localization to regions involved in amyloid-beta degradation . The compound’s subcellular localization underscores its potential as a targeted therapeutic agent for conditions involving somatostatin receptor dysregulation and neurodegenerative processes .

準備方法

合成ルートと反応条件

CH 275は、ペプチドの製造によく用いられる方法である固相ペプチド合成(SPPS)によって合成されます。合成には、固体樹脂に固定された成長中のペプチド鎖にアミノ酸を段階的に添加することが含まれます。反応条件には、通常、望ましくない副反応を防ぐための保護基と、ペプチド結合の形成を促進するためのカップリング試薬の使用が含まれます。

工業生産方法

This compoundの工業生産は、ラボ規模の合成と同様の原理に従いますが、より大規模に行われます。自動ペプチド合成装置は、効率と再現性を高めるために頻繁に使用されます。最終生成物は、高性能液体クロマトグラフィー(HPLC)を使用して精製され、所望の純度レベルが達成されます。

化学反応の分析

反応の種類

CH 275は、次の化学反応を含むさまざまな化学反応を受けます。

酸化: システイン残基間のジスルフィド結合の形成。

還元: ジスルフィド結合の開裂。

置換: ペプチド配列中の特定のアミノ酸の置換。

一般的な試薬と条件

酸化: 穏やかな条件で過酸化水素またはヨウ素。

還元: 還元条件下でジチオスレイトール(DTT)またはトリス(2-カルボキシエチル)ホスフィン(TCEP)。

置換: 適切な保護基を備えたアミノ酸誘導体と、N、N'-ジイソプロピルカルボジイミド(DIC)およびヒドロキシベンゾトリアゾール(HOBt)などのカップリング試薬。

生成される主要な生成物

これらの反応から生成される主要な生成物には、生物学的活性または安定性が変化した修飾ペプチドが含まれます。たとえば、酸化により、ジスルフィド結合を有する環状ペプチドが形成され、安定性が向上します。

科学研究への応用

This compoundには、いくつかの科学研究への応用があります。

化学: ペプチドと受容体の相互作用、およびソマトスタチンアナログの構造活性相関を研究するためのツールとして使用されます。

生物学: ホルモンの放出とニューロンシグナル伝達を調節する役割について研究されています。

医学: 脳内のアミロイドベータプラーク負荷を軽減することにより、アルツハイマー病における潜在的な治療効果について調査されています。

産業: ソマトスタチン受容体を標的とする診断アッセイと治療薬の開発に使用されます。

類似化合物との比較

Similar Compounds

Octreotide: Another somatostatin analog with a broader receptor affinity profile.

Lanreotide: A long-acting somatostatin analog used in the treatment of acromegaly.

Pasireotide: A somatostatin analog with high affinity for multiple somatostatin receptor subtypes.

Uniqueness of CH 275

This compound is unique due to its high selectivity for somatostatin receptor 1 (sst1), making it a valuable tool for studying the specific functions of this receptor subtype. Its potent agonist activity and ability to modulate neprilysin activity in Alzheimer’s disease models further distinguish it from other somatostatin analogs .

特性

IUPAC Name |

(4R,7R,10R,13S,16R,19R,22S,25S,28S,31R,34R)-34-amino-31-(4-aminobutyl)-13,25,28-tribenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-9,12,15,18,21,24,27,30,33-nonaoxo-19-[[4-[(propan-2-ylamino)methyl]phenyl]methyl]-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decazacyclopentatriacontane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C74H98N14O14S2/c1-43(2)77-37-50-29-27-49(28-30-50)35-59-70(97)88-64(45(4)91)73(100)86-60(34-48-22-12-7-13-23-48)71(98)87-63(44(3)90)72(99)80-52(40-89)39-79-62(74(101)102)42-104-103-41-54(76)65(92)81-56(26-16-17-31-75)66(93)82-57(32-46-18-8-5-9-19-46)67(94)83-58(33-47-20-10-6-11-21-47)68(95)85-61(69(96)84-59)36-51-38-78-55-25-15-14-24-53(51)55/h5-15,18-25,27-30,38,43-45,52,54,56-64,77-79,89-91H,16-17,26,31-37,39-42,75-76H2,1-4H3,(H,80,99)(H,81,92)(H,82,93)(H,83,94)(H,84,96)(H,85,95)(H,86,100)(H,87,98)(H,88,97)(H,101,102)/t44-,45-,52-,54+,56-,57+,58+,59-,60+,61+,62+,63-,64-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFOPEPKKBBIGHF-RXUBGYFDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CNC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)CC6=CC=CC=C6)CCCCN)N)C(=O)O)CO)C(C)O)CC7=CC=CC=C7)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H]1C(=O)N[C@H](CN[C@@H](CSSC[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2)[C@@H](C)O)CC3=CC=C(C=C3)CNC(C)C)CC4=CNC5=CC=CC=C54)CC6=CC=CC=C6)CC7=CC=CC=C7)CCCCN)N)C(=O)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C74H98N14O14S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1471.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does CH-275 interact with its target, the sst1 receptor, and what are the downstream effects?

A: CH-275 exhibits high affinity binding to sst1, acting as an agonist. [] This binding triggers a cascade of intracellular signaling events. In hypothalamic neurons, CH-275 binding to sst1 increases sensitivity to glutamate, leading to enhanced neuronal excitability. [] This effect is mediated through a pertussis toxin-insensitive pathway, suggesting the involvement of G-proteins other than Gi/o. [] In pancreatic beta cells, CH-275 selectively inhibits N-type Ca2+ channels, ultimately suppressing insulin secretion. [] This effect is pertussis toxin-insensitive and involves coupling of sst1 to CaV2.2 channels. []

Q2: What is the structural characterization of CH-275?

A: CH-275 is a cyclic undecapeptide. Its complete structure and synthesis pathway, including the incorporation of 4-(N-isopropyl)-aminomethylphenylalanine (IAmp) at position 9, are detailed in scientific literature. [] This modification is crucial for its high affinity and selectivity for sst1.

Q3: How does the structure of CH-275 impact its activity, potency, and selectivity for sst1?

A: The incorporation of IAmp at position 9 is crucial for CH-275's high affinity and selectivity for sst1. [] Modifications such as D-Trp substitution with D2Nal, N-terminal carbamoylation, and monoiodination have been explored, with varying effects on affinity and selectivity. [] Reducing the ring size generally leads to a loss of affinity for all somatostatin receptor subtypes. []

Q4: What are the observed physiological effects of CH-275 in different cell types and tissues?

A4: CH-275 has shown diverse effects in various models:

- Hypothalamic Neurons: Increases sensitivity to glutamate, enhancing neuronal excitability. [, ]

- Pancreatic Beta Cells: Inhibits N-type Ca2+ channels, suppressing insulin secretion. []

- Hippocampus: Inhibits both NMDA and AMPA receptor-mediated responses, suggesting a role in modulating synaptic transmission. []

- Gastric Emptying: When injected intracisternally, it does not significantly affect gastric emptying, unlike sst5 agonists. []

Q5: What research tools and resources are valuable for studying CH-275 and its interactions with sst1?

A5: Key research tools and resources include:

- Selective agonists and antagonists: For dissecting the roles of specific sst subtypes. [, , ]

- Cell lines expressing specific sst subtypes: For in vitro studies of receptor binding and downstream signaling. [, ]

- Animal models: For investigating the physiological effects of CH-275 in vivo. [, ]

- Electrophysiology techniques: To study the effects of CH-275 on neuronal excitability and synaptic transmission. [, , ]

- Molecular biology techniques: To analyze sst1 receptor expression and downstream signaling pathways. []

Q6: What are the historical milestones and contributions of CH-275 to the research field?

A: CH-275 was one of the first highly selective sst1 agonists developed, significantly advancing our understanding of this receptor subtype's specific roles. [] Its use has helped delineate the distinct physiological effects mediated by sst1 compared to other sst subtypes, particularly in neuronal signaling and insulin secretion. [, , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Amino-N-methyl-1H-benzo[d]imidazole-2-carboxamide](/img/structure/B561484.png)

![Trilithium;3-[[7-[[4-[[2-methoxy-4-[(3-sulfonatophenyl)diazenyl]phenyl]diazenyl]-3-methylphenyl]diazenyl]-8-oxido-6-sulfonaphthalen-2-yl]amino]benzenesulfonate](/img/structure/B561487.png)

![Ethyl 3-[4-(acetyloxy)phenyl]propanoate](/img/structure/B561488.png)

![4-Hydroxy-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one](/img/structure/B561497.png)